Fipravirimat dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

2442512-14-1 |

|---|---|

分子式 |

C43H69Cl2FN2O4S |

分子量 |

800.0 g/mol |

IUPAC 名称 |

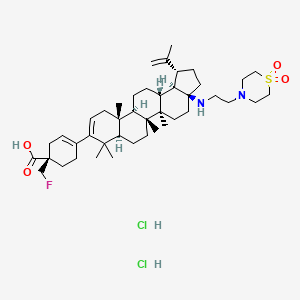

(1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C43H67FN2O4S.2ClH/c1-29(2)31-12-19-43(45-22-23-46-24-26-51(49,50)27-25-46)21-20-40(6)33(36(31)43)8-9-35-39(5)15-13-32(38(3,4)34(39)14-16-41(35,40)7)30-10-17-42(28-44,18-11-30)37(47)48;;/h10,13,31,33-36,45H,1,8-9,11-12,14-28H2,2-7H3,(H,47,48);2*1H/t31-,33+,34-,35+,36+,39-,40+,41+,42+,43-;;/m0../s1 |

InChI 键 |

XCKBDEJKCRIISZ-RXNWYHASSA-N |

手性 SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC=C(C5(C)C)C6=CC[C@@](CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7.Cl.Cl |

规范 SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC=C(C5(C)C)C6=CCC(CC6)(CF)C(=O)O)C)C)NCCN7CCS(=O)(=O)CC7.Cl.Cl |

产品来源 |

United States |

Foundational & Exploratory

Fipravirimat Dihydrochloride: A Technical Overview of a Novel HIV-1 Maturation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fipravirimat, also known as GSK3640254, is a potent, second-generation HIV-1 maturation inhibitor that was under development by ViiV Healthcare. It represents a novel class of antiretroviral agents that target the final stages of the viral lifecycle, specifically the proteolytic cleavage of the Gag polyprotein. This mechanism of action is distinct from existing classes of antiretrovirals, offering a potential therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1 strains. Fipravirimat demonstrated robust antiviral activity against a broad range of HIV-1 subtypes and clinically relevant polymorphisms. However, its development was discontinued in early 2023 due to a lack of sufficient clinical differentiation from existing therapies and a notable food effect that could impact patient adherence. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and available experimental data for Fipravirimat dihydrochloride.

Chemical Structure and Properties

Fipravirimat is a complex small molecule with a triterpenoid core. The dihydrochloride salt is the form that was advanced in clinical development.

Chemical Structure:

-

IUPAC Name: (1R)-4-[(1R,3aS,5aR,5bR,7aR,11aS,11bR,13aR,13bR)-3a-[2-(1,1-dioxo-1,4-thiazinan-4-yl)ethylamino]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,11,11b,12,13,13a,13b-tetradecahydrocyclopenta[a]chrysen-9-yl]-1-(fluoromethyl)cyclohex-3-ene-1-carboxylic acid dihydrochloride

-

Molecular Formula: C₄₃H₆₉Cl₂FN₂O₄S

-

Molecular Weight: 799.99 g/mol [1]

Physicochemical Properties:

A comprehensive public dataset of the physicochemical properties of this compound is not available. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 2442512-14-1 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 100 mg/mL (125.00 mM) | In-house data |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Note: Detailed information on melting point, pKa, and stability under various pH and temperature conditions has not been publicly disclosed.

Mechanism of Action: Inhibition of HIV-1 Maturation

Fipravirimat exerts its antiviral effect by inhibiting the final step of HIV-1 maturation, a critical process for the formation of infectious viral particles.

Signaling Pathway:

The HIV-1 Gag polyprotein is a precursor molecule that is cleaved by the viral protease into several structural proteins, including the capsid protein (CA) and the spacer peptide 1 (SP1). The cleavage of the CA-SP1 junction is a crucial step that triggers the conformational rearrangement of the Gag lattice, leading to the formation of the mature, conical viral core.

Fipravirimat binds to a specific site on the Gag polyprotein at or near the CA-SP1 cleavage site. This binding event stabilizes the immature Gag lattice and sterically hinders the access of the HIV-1 protease to the cleavage site.[2] As a result, the processing of the CA-SP1 precursor (p25) to the mature CA (p24) is inhibited. This disruption of the maturation process leads to the production of non-infectious, immature virions with aberrant core morphology.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and specific antiviral assays of this compound are proprietary and not fully available in the public domain. The following sections outline the general methodologies based on published literature.

Synthesis of Fipravirimat

The synthesis of Fipravirimat is a multi-step process starting from a triterpenoid natural product. The key structural modification involves the introduction of a cyclohex-3-ene-1-carboxylic acid moiety with a fluoromethyl group at the C-3 position and a C-17 amine side chain.[3][4] The final step typically involves the formation of the dihydrochloride salt.

General Synthetic Workflow:

Antiviral Activity Assays

The antiviral activity of Fipravirimat was primarily assessed using cell-based assays that measure the inhibition of HIV-1 replication.

Phenotypic Antiviral Assay (General Protocol):

-

Cell Culture: Human T-cell lines (e.g., MT-2, MT-4) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.

-

Virus Infection: Cells are infected with laboratory-adapted or clinical isolates of HIV-1 at a predetermined multiplicity of infection (MOI).

-

Compound Treatment: A serial dilution of this compound is added to the infected cell cultures.

-

Incubation: The cultures are incubated for a period of 3 to 7 days to allow for viral replication.

-

Endpoint Measurement: The extent of viral replication is quantified using various methods:

-

p24 Antigen ELISA: Measures the concentration of the viral capsid protein p24 in the culture supernatant.

-

Reverse Transcriptase (RT) Activity Assay: Measures the activity of the viral RT enzyme in the supernatant.

-

Reporter Gene Assay: Uses recombinant viruses expressing a reporter gene (e.g., luciferase or green fluorescent protein) to quantify infection of target cells.

-

-

Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of inhibition of viral replication against the drug concentration.

Mechanism-Based Assay (Gag Cleavage Inhibition):

To confirm the mechanism of action, assays were designed to directly measure the inhibition of Gag processing.

-

Virus-Like Particle (VLP) Production: HEK293T cells are transfected with a Gag expression plasmid to produce VLPs.

-

Compound Treatment: Fipravirimat is included in the cell culture medium during VLP production.

-

VLP Lysis and Western Blotting: The VLPs are harvested, lysed, and the proteins are separated by SDS-PAGE. Western blotting is performed using antibodies specific for the HIV-1 CA protein.

-

Analysis: The ratio of the uncleaved CA-SP1 precursor (p25) to the mature CA (p24) is quantified to determine the extent of cleavage inhibition.[2]

Resistance

In vitro resistance selection studies and analysis of viral isolates from clinical trials identified the A364V mutation in the Gag polyprotein as the primary substitution conferring resistance to Fipravirimat.[2][5] This mutation is located in the SP1 region and is thought to increase the rate of CA-SP1 cleavage, thereby overcoming the inhibitory effect of the drug.

Clinical Development and Discontinuation

Fipravirimat progressed to Phase IIb clinical trials.[4] It demonstrated a dose-dependent reduction in HIV-1 viral load in treatment-naïve and treatment-experienced patients. However, in early 2023, ViiV Healthcare announced the discontinuation of the Fipravirimat development program. The decision was based on a strategic assessment that the compound did not offer sufficient clinical differentiation compared to the highly effective and convenient standard-of-care regimens already available. A clinically significant food effect, which would have required administration with a meal and could negatively impact patient convenience and adherence, was also a contributing factor to the discontinuation.[6]

Conclusion

This compound is a potent and well-characterized second-generation HIV-1 maturation inhibitor. Its unique mechanism of action provided a strong rationale for its development as a novel antiretroviral agent. While it showed promise in early clinical studies, the high bar for new HIV therapies, which requires significant advantages over existing highly effective and convenient regimens, ultimately led to the cessation of its clinical development. The research and clinical data gathered for Fipravirimat have, nevertheless, contributed valuable insights into the inhibition of HIV-1 maturation and will inform the development of future antiretroviral therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Synthesis, Structure-Activity Relationships, and In Vivo Evaluation of Novel C-17 Amine Derivatives Based on GSK3640254 as HIV-1 Maturation Inhibitors with Broad Spectrum Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Discovery of GSK3640254, a Next-Generation Inhibitor of HIV-1 Maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSK’s ViiV Halts Phase 2 HIV Drug Development [synapse.patsnap.com]

Fipravirimat dihydrochloride as a second-generation HIV maturation inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fipravirimat dihydrochloride (formerly GSK3640254) is a potent, second-generation, orally bioavailable small molecule inhibitor of HIV-1 maturation.[1] Developed by ViiV Healthcare, it represented a promising therapeutic agent with a novel mechanism of action, distinct from existing classes of antiretroviral drugs.[1] Fipravirimat targets the final step of Gag polyprotein processing, a critical stage in the viral lifecycle, thereby preventing the formation of mature, infectious virions.[2][3] Despite demonstrating potent antiviral activity against a broad range of HIV-1 subtypes and overcoming resistance associated with the first-generation maturation inhibitor bevirimat, the clinical development of Fipravirimat was discontinued in early 2023.[1][2] The primary reasons cited were a low genetic barrier to resistance and a lack of significant clinical differentiation from existing highly effective antiretroviral therapies.[2] This technical guide provides a comprehensive overview of Fipravirimat, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

Fipravirimat is a maturation inhibitor that specifically targets the HIV-1 Gag polyprotein.[3] The Gag polyprotein (Pr55Gag) is the primary structural component of the virus and undergoes a series of proteolytic cleavages by the viral protease to yield mature structural proteins, including matrix (MA), capsid (CA), and nucleocapsid (NC).[4] This process, known as maturation, is essential for the formation of the conical viral core and the production of infectious virions.[4]

Fipravirimat inhibits the final cleavage event in this cascade: the separation of the spacer peptide 1 (SP1) from the C-terminus of the CA protein.[2][4] By binding to a specific site on the Gag polyprotein at the CA-SP1 junction, Fipravirimat induces a conformational change that prevents the viral protease from accessing and cleaving this site.[4] This disruption of Gag processing leads to the assembly of immature, non-infectious virus particles with aberrant core morphology.[4] Unlike protease inhibitors, which directly target the active site of the viral protease, maturation inhibitors like Fipravirimat act on the substrate of the protease.[3]

Quantitative Data

Preclinical Antiviral Activity

Fipravirimat demonstrated potent antiviral activity against a wide range of HIV-1 subtypes in preclinical studies. Its efficacy was maintained against viral strains carrying polymorphisms that conferred resistance to the first-generation maturation inhibitor, bevirimat.[5][6]

| Parameter | Value | Assay Conditions | Reference |

| Mean EC50 | 9 nM | Panel of HIV-1 clinical isolates in PBMCs | [5][6] |

| Mean protein-binding adjusted EC90 | 33 nM | Library of subtype B and C chimeric viruses | [5][6] |

| Binding Affinity (Kd) | 1.4 nM | HIV-1 Virus-Like Particles (VLPs) | [5] |

| Dissociation Rate | 7.1-fold slower than a previous-generation MI | Wild-type Gag VLPs | [6][7] |

Table 1: Preclinical Antiviral Activity of Fipravirimat

Clinical Pharmacokinetics

Phase I clinical trials in healthy adult participants established the pharmacokinetic profile of Fipravirimat, supporting its evaluation for once-daily oral administration.[8][9]

| Parameter | Value | Study Population | Reference |

| Time to Maximum Concentration (Tmax) | 3.0 - 4.5 hours | Healthy Adults | [8][10] |

| Half-life (t1/2) | ~24 hours | Healthy Adults | [9][10] |

| AUC0–τ (200 mg QD) | 24.5 µg·h/mL | Healthy Adults (co-administered with TAF/FTC) | [8] |

| Cmax (200 mg QD) | 1.4 µg/mL | Healthy Adults (co-administered with TAF/FTC) | [8] |

| Cτ (200 mg QD) | 0.8 µg/mL | Healthy Adults (co-administered with TAF/FTC) | [8] |

| Plasma Clearance | 1.04 L/h | Healthy Men (intravenous microtracer) | [11] |

| Volume of Distribution (Vss) | 28.7 L | Healthy Men (intravenous microtracer) | [11] |

| Fraction Absorbed | 0.26 | Healthy Men (oral administration) | [11] |

Table 2: Pharmacokinetic Parameters of Fipravirimat in Healthy Adults

Resistance Profile

A significant challenge in the development of Fipravirimat was its low genetic barrier to resistance. The primary resistance-associated mutation (RAM) that emerged both in vitro and in clinical studies was A364V in the Gag polyprotein.[2][7]

| Mutation | Effect | Reference |

| Gag A364V | Confers resistance to Fipravirimat. | [2][7] |

| Virus-like particles with this mutation exhibit a 9.3-fold faster p25 cleavage rate compared to wild-type. | [3][7] |

Table 3: Key Resistance Mutation to Fipravirimat

Experimental Protocols

The following sections describe the general methodologies employed in the evaluation of Fipravirimat.

Antiviral Activity Assays

The antiviral activity of Fipravirimat was typically assessed using cell-based assays with HIV-1 infected cells.

-

Objective: To determine the concentration of Fipravirimat required to inhibit HIV-1 replication by 50% (EC50) and 90% (EC90).

-

Cell Lines: Human T-cell lines permissive to HIV-1 infection, such as MT-2 or CEM-NKR-CCR5-Luc cells, are commonly used.[9][12] Peripheral blood mononuclear cells (PBMCs) are also utilized to assess activity against clinical isolates.[5]

-

Virus Strains: Laboratory-adapted HIV-1 strains (e.g., NL4-3) and a panel of clinical isolates from various subtypes are used to determine the breadth of activity.[5][12]

-

General Protocol:

-

Cells (e.g., MT-2) are seeded in 96-well or 384-well plates at a specific density (e.g., 9.5 x 10³ cells/well).[9]

-

The cells are infected with a known amount of HIV-1, expressed as the multiplicity of infection (MOI), which is the ratio of infectious virus particles to cells (e.g., MOI of 0.005 to 0.01).[9]

-

Serial dilutions of Fipravirimat are added to the infected cell cultures.

-

The plates are incubated for a period of 3 to 7 days to allow for viral replication.[12]

-

Viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring the activity of a reporter gene (e.g., luciferase) in engineered cell lines.[5][13]

-

The EC50 and EC90 values are calculated by plotting the percentage of viral inhibition against the drug concentration.

-

In Vitro Resistance Selection Studies

These studies are designed to identify the genetic mutations that confer resistance to an antiviral drug.

-

Objective: To select for and identify HIV-1 mutations that allow the virus to replicate in the presence of Fipravirimat.

-

General Protocol:

-

HIV-1 is cultured in a permissive cell line (e.g., MT-2) in the presence of a low concentration of Fipravirimat.

-

The virus is passaged repeatedly, with the supernatant from the infected culture used to infect fresh cells.

-

The concentration of Fipravirimat is gradually increased as the virus adapts and develops resistance.

-

When the virus is able to replicate at significantly higher drug concentrations (breakthrough), the proviral DNA from the infected cells is sequenced to identify mutations in the target gene (in this case, gag).

-

Pharmacokinetic Analysis

Pharmacokinetic parameters are determined from the analysis of drug concentrations in biological fluids (e.g., plasma) collected over time from study participants.

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Fipravirimat in humans.

-

Methodology: Noncompartmental analysis (NCA) is a standard method used to determine key pharmacokinetic parameters.[8][14]

-

Data Collection: In clinical trials, blood samples are collected at multiple time points following drug administration.[8]

-

Analysis: The plasma concentrations of Fipravirimat are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The concentration-time data is then used to calculate parameters such as:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over a given time interval.

-

t1/2 (Half-life): The time it takes for the plasma concentration of the drug to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

-

Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

-

Conclusion

This compound represents a significant advancement in the field of HIV maturation inhibitors, demonstrating potent antiviral activity and overcoming key limitations of its predecessor. However, its clinical development was ultimately halted due to a low genetic barrier to resistance, highlighting the ongoing challenges in developing new antiretroviral agents. The comprehensive data gathered on Fipravirimat, from its mechanism of action to its clinical performance, provides valuable insights for the future design and development of novel HIV therapeutics. This technical guide serves as a consolidated resource for researchers and drug development professionals to understand the scientific journey of Fipravirimat and to inform future research in the quest for more effective and durable HIV treatments.

References

- 1. hiv.lanl.gov [hiv.lanl.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. journals.asm.org [journals.asm.org]

- 4. Pharmacological intervention of HIV-1 maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]

- 9. researchgate.net [researchgate.net]

- 10. revvity.com [revvity.com]

- 11. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Induced Maturation of Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]

Fipravirimat Dihydrochloride: A Technical Guide to its Antiviral Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fipravirimat dihydrochloride (GSK3640254) is a potent, second-generation HIV-1 maturation inhibitor that targets the final stages of the viral lifecycle. By interfering with the proteolytic cleavage of the Gag polyprotein, specifically the capsid/spacer peptide 1 (CA/SP1) junction, Fipravirimat prevents the formation of mature, infectious virions. This document provides a comprehensive technical overview of the in vitro antiviral spectrum of activity of Fipravirimat, detailing its efficacy against a range of HIV-1 subtypes and clinical isolates, its mechanism of action, and the methodologies used to characterize its antiviral profile. Despite its potent antiviral activity, the clinical development of Fipravirimat was discontinued in 2023 due to a low genetic barrier to resistance.

Mechanism of Action: Inhibition of HIV-1 Gag Polyprotein Cleavage

The maturation of HIV-1 into an infectious particle is a highly orchestrated process that relies on the sequential cleavage of the Gag and Gag-Pol polyproteins by the viral protease. This process transforms the immature, non-infectious virion into a mature particle with a condensed conical core. Fipravirimat disrupts this critical step by binding to the Gag polyprotein at the CA/SP1 cleavage site. This binding event stabilizes the immature Gag lattice and sterically hinders the viral protease from accessing and cleaving the CA/SP1 junction. As a result, the final step in Gag processing is inhibited, leading to the production of non-infectious viral particles with defective cores.

In Vitro Antiviral Spectrum of Activity

Fipravirimat demonstrates potent antiviral activity against a broad range of HIV-1 subtypes, including clinical isolates and laboratory-adapted strains. Its efficacy has been evaluated in various cell-based assays, with key quantitative data summarized below.

Activity Against Laboratory-Adapted HIV-1 Strains

The antiviral activity of Fipravirimat was assessed against a panel of laboratory-adapted HIV-1 strains in MT-2 cells. The 50% effective concentration (EC50) was determined using a reverse transcriptase endpoint assay.

| HIV-1 Strain | EC50 (nM) |

| IIIB | 0.8 ± 0.1 |

| RF | 0.7 ± 0.1 |

| MN | 0.9 ± 0.2 |

| Ba-L | 1.2 ± 0.3 |

| SF162 | 0.6 ± 0.1 |

| NL4-3 | 0.5 ± 0.1 |

| HXB2 | 0.3 ± 0.1 |

| ROD (HIV-2) | 1.2 ± 0.2 |

| Data presented as mean ± standard error of the mean. |

Activity Against HIV-1 Clinical Isolates in PBMCs

Fipravirimat exhibited robust antiviral activity against a diverse panel of HIV-1 clinical isolates in human peripheral blood mononuclear cells (PBMCs). The mean EC50 value across 19 clinical isolates representing subtypes A, B, C, and CRF01_AE was 9 nM.[1]

| HIV-1 Subtype | Number of Isolates | Mean EC50 (nM) | EC50 Range (nM) |

| A | 3 | 8 | 5 - 12 |

| B | 7 | 10 | 4 - 18 |

| C | 6 | 9 | 6 - 15 |

| CRF01_AE | 3 | 7 | 4 - 11 |

Cytotoxicity Profile

The cytotoxicity of Fipravirimat was evaluated in various human cell lines to determine its therapeutic window. The 50% cytotoxic concentration (CC50) was determined in parallel with antiviral activity assays.

| Cell Line | CC50 (µM) |

| MT-2 | > 50 |

| CEM-SS | > 50 |

| PM1 | > 50 |

| Peripheral Blood Mononuclear Cells (PBMCs) | > 50 |

The high CC50 values result in a favorable selectivity index (SI = CC50/EC50), indicating a wide margin between the concentrations required for antiviral activity and those causing cellular toxicity.

Resistance Profile

A significant limitation of Fipravirimat is its low genetic barrier to resistance. In vitro resistance selection studies and clinical trials have identified the A364V mutation in the Gag polyprotein as the primary substitution conferring resistance to Fipravirimat.[1] This mutation is located near the CA/SP1 cleavage site and is thought to restore efficient Gag processing in the presence of the inhibitor.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Antiviral Activity Assay in PBMCs

This protocol describes the determination of the 50% effective concentration (EC50) of Fipravirimat against HIV-1 clinical isolates in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS (GE Healthcare)

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

HIV-1 clinical isolates

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

Procedure:

-

PBMC Isolation: Isolate PBMCs from the whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Stimulation: Wash the isolated PBMCs and resuspend them in RPMI 1640 medium. Stimulate the cells with PHA (2 µg/mL) for 3 days. After stimulation, wash the cells and culture them in medium containing IL-2 (20 U/mL).

-

Drug Preparation: Prepare a series of 2-fold dilutions of this compound in RPMI 1640 medium.

-

Infection: Infect the stimulated PBMCs with a pre-titered amount of HIV-1 clinical isolate for 2 hours at 37°C.

-

Treatment: After infection, wash the cells to remove the virus inoculum and resuspend them in fresh medium containing IL-2. Plate the infected cells into 96-well plates and add the prepared dilutions of Fipravirimat. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Incubation: Incubate the plates for 7 days at 37°C in a humidified atmosphere with 5% CO2.

-

Quantification of Viral Replication: After the incubation period, collect the cell culture supernatants. Determine the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each drug concentration relative to the virus control. Determine the EC50 value, the concentration of the drug that inhibits viral replication by 50%, by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of Fipravirimat in a given cell line.

Materials:

-

Cell line of interest (e.g., MT-2, CEM-SS, PBMCs)

-

Appropriate cell culture medium

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

-

Cell Plating: Seed the cells in a 96-well plate at a predetermined density to ensure logarithmic growth during the assay period.

-

Drug Preparation: Prepare a series of 2-fold dilutions of this compound in the appropriate cell culture medium.

-

Treatment: Add the prepared dilutions of Fipravirimat to the cells. Include a cell control (no drug).

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 7 days) at 37°C in a humidified atmosphere with 5% CO2.

-

Measurement of Cell Viability: At the end of the incubation period, determine the cell viability using a suitable reagent according to the manufacturer's protocol. For example, with the CellTiter-Glo® assay, add the reagent to each well and measure the luminescence, which is proportional to the amount of ATP and thus an indicator of the number of viable cells.

-

Data Analysis: Calculate the percentage of cytotoxicity for each drug concentration relative to the cell control. Determine the CC50 value, the concentration of the drug that reduces cell viability by 50%, by non-linear regression analysis.

Conclusion

This compound is a potent inhibitor of HIV-1 maturation with a novel mechanism of action. It demonstrates broad and potent in vitro activity against a wide range of HIV-1 strains. However, the emergence of the A364V resistance mutation poses a significant challenge to its clinical utility. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on HIV-1 maturation inhibitors and the broader field of antiretroviral therapy.

References

An In-depth Technical Guide to the Sub-stoichiometric Modulation of Fipravirimat

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fipravirimat (also known as GSK3640254) is a second-generation, orally bioavailable, investigational HIV-1 maturation inhibitor that has demonstrated potent antiviral activity. Its novel mechanism of action, termed sub-stoichiometric modulation, allows for the disruption of the final, critical steps of the viral lifecycle at concentrations significantly lower than its target, the Gag polyprotein. This high intrinsic potency is achieved by a single drug molecule interfering with the cooperative assembly of the entire Gag shell. While showing promise in overcoming resistance to earlier maturation inhibitors, the clinical development of Fipravirimat was ultimately halted due to a low genetic barrier to resistance. This guide provides a comprehensive technical overview of Fipravirimat, focusing on its mechanism of action, quantitative antiviral data, and the experimental protocols used in its evaluation.

The Core Mechanism: Sub-stoichiometric Modulation of Gag Polyprotein

Fipravirimat targets the late stage of the HIV-1 replication cycle, specifically the maturation of the virus particle. This process is orchestrated by the proteolytic cleavage of the Gag polyprotein (Pr55Gag) by the viral protease into its constituent structural proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2. This cleavage cascade is essential for the morphological rearrangement of the immature, non-infectious virion into a mature, infectious particle with a characteristic conical core.

The final and rate-limiting step in this cascade is the cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid protein (CA), releasing the mature CA protein (p24) from the CA-SP1 precursor (p25). Fipravirimat binds to a pocket at the CA-SP1 cleavage junction within the Gag polyprotein. This binding is thought to induce a conformational change that stabilizes the immature Gag lattice, rendering the cleavage site inaccessible to the HIV-1 protease.

The principle of sub-stoichiometric modulation arises from the highly cooperative nature of Gag assembly. The Gag polyprotein assembles into a hexameric lattice that forms the immature virion shell. The binding of a few Fipravirimat molecules to this lattice is sufficient to disrupt the entire cooperative assembly and maturation process, leading to the production of non-infectious viral particles with aberrant morphology. This amplified effect allows Fipravirimat to exert potent antiviral activity at sub-stoichiometric concentrations relative to the total number of Gag molecules in a virion.

Quantitative Antiviral Profile of Fipravirimat

The antiviral potency of Fipravirimat has been extensively evaluated in vitro against a range of HIV-1 strains, including laboratory-adapted strains, clinical isolates, and viruses with polymorphisms that conferred resistance to earlier generation maturation inhibitors.

| Parameter | HIV-1 Strain(s) | Value | Assay Conditions |

| EC50 | Laboratory-adapted strains (T-tropic and M-tropic) | 0.3 - 1.2 nM | Reporter cell line and p24 antigen endpoint |

| Mean EC50 | Subtype B clinical isolates | 1.9 nM | Gag/pr chimeric viruses |

| Mean EC50 | Subtype C clinical isolates | 1.2 nM | Gag/pr chimeric viruses |

| Mean EC50 | Panel of clinical isolates (Subtypes A, B, C, CRF01_AE) | 9 nM | Peripheral Blood Mononuclear Cells (PBMCs) |

| Mean Protein-Binding Adjusted EC90 | Library of Subtype B and C chimeric viruses with Gag polymorphisms | 33 nM | - |

Table 1: In Vitro Antiviral Activity of Fipravirimat against Wild-Type HIV-1.

A critical aspect of Fipravirimat's development was its activity against HIV-1 strains with Gag polymorphisms that reduced the susceptibility to first-generation maturation inhibitors.

| Gag Polymorphism/Mutation | Fold Change in EC50 (vs. Wild-Type) | Notes |

| V362I | ~4-fold more sensitive to Fipravirimat than a first-generation MI | Demonstrates improved activity against this polymorphism. |

| A364V | Reduced susceptibility | Primary resistance-associated mutation selected in vitro and in clinical studies. |

Table 2: Activity of Fipravirimat against HIV-1 with Gag Polymorphisms and Resistance Mutations.

Phase IIa clinical trial data in treatment-naive HIV-1 positive adults demonstrated a dose-dependent antiviral response to Fipravirimat monotherapy.

| Fipravirimat Dose (once daily) | Maximum Mean Change from Baseline in HIV-1 RNA (log10 copies/mL) | Duration of Treatment |

| 10 mg | -0.4 | 10 days |

| 40 mg | -1.2 | 7 days |

| 80 mg | -1.0 | 7 days |

| 140 mg | -1.5 | 7 days |

| 200 mg | -2.0 | 10 days |

Table 3: Phase IIa Clinical Trial Dose-Response Data for Fipravirimat. [1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the sub-stoichiometric modulation of Fipravirimat.

Antiviral Activity Assays

Objective: To determine the in vitro potency of Fipravirimat against various HIV-1 strains.

Methodology:

-

Cell Lines and Viruses:

-

Reporter Cell Lines: TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR, are commonly used.

-

Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to support viral replication.

-

HIV-1 Strains: Laboratory-adapted strains (e.g., NL4-3, BaL), clinical isolates from different subtypes, and site-directed mutants expressing specific Gag polymorphisms are used.

-

-

Assay Procedure (Reporter Cell Line):

-

Seed TZM-bl cells in 96-well plates.

-

Prepare serial dilutions of Fipravirimat.

-

Pre-incubate the virus with the drug dilutions for a specified time (e.g., 1 hour) at 37°C.

-

Add the virus-drug mixture to the cells.

-

Incubate for 48-72 hours at 37°C.

-

Measure luciferase activity using a luminometer.

-

Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.

-

-

Assay Procedure (PBMCs):

-

Infect stimulated PBMCs with the desired HIV-1 strain.

-

Culture the infected cells in the presence of serial dilutions of Fipravirimat.

-

Supernatants are collected at various time points (e.g., day 7).

-

Measure the amount of p24 antigen in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the EC50 from the p24 inhibition data.

-

Gag Cleavage Assay using Virus-Like Particles (VLPs)

Objective: To directly assess the effect of Fipravirimat on the proteolytic cleavage of the Gag polyprotein.

Methodology:

-

VLP Production:

-

Transfect HEK293T cells with a plasmid encoding the HIV-1 Gag polyprotein.

-

Harvest the cell culture supernatant containing the released VLPs.

-

Purify and concentrate the VLPs by ultracentrifugation through a sucrose cushion.

-

-

In Vitro Cleavage Reaction:

-

Incubate the purified VLPs with purified recombinant HIV-1 protease.

-

Include serial dilutions of Fipravirimat in the reaction mixture.

-

The reaction is typically carried out at 37°C for a defined period.

-

-

Analysis of Cleavage Products:

-

Stop the reaction by adding a protease inhibitor and/or denaturing sample buffer.

-

Separate the Gag cleavage products by SDS-PAGE.

-

Perform a Western blot using antibodies specific for the CA protein (p24) to detect both the precursor (p25) and the mature protein (p24).

-

Quantify the band intensities to determine the ratio of p25 to p24, which reflects the extent of cleavage inhibition by Fipravirimat.

-

Visualization of Fipravirimat's Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows related to the sub-stoichiometric modulation of Fipravirimat.

Caption: Normal HIV-1 Gag polyprotein processing and virion maturation.

Caption: Fipravirimat's mechanism of sub-stoichiometric modulation.

Caption: Experimental workflow for the in vitro Gag cleavage assay.

Conclusion

Fipravirimat represents a significant advancement in the development of HIV-1 maturation inhibitors, primarily through its potent sub-stoichiometric modulation of Gag polyprotein processing. The data clearly demonstrate its high in vitro potency against a broad range of HIV-1 strains and a dose-dependent antiviral effect in vivo. However, the emergence of the A364V resistance mutation highlighted a critical liability, ultimately leading to the cessation of its clinical development. Despite this outcome, the study of Fipravirimat has provided invaluable insights into the intricacies of HIV-1 maturation and the potential for targeting this essential viral process. The detailed understanding of its mechanism of action and the experimental methodologies used in its evaluation will undoubtedly inform the design and development of future generations of antiretroviral therapies.

References

Fipravirimat Dihydrochloride: A Technical Guide to Solubility for Research and Development

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of Fipravirimat Dihydrochloride (GSK3640254 Dihydrochloride), a potent, second-generation HIV-1 maturation inhibitor. Aimed at researchers, scientists, and drug development professionals, this document compiles essential solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's mechanism of action to support ongoing and future research endeavors.

Executive Summary

Fipravirimat is an investigational antiretroviral drug that targets the final stages of the HIV-1 lifecycle, specifically the maturation of the Gag polyprotein.[1] Understanding its solubility in various solvents is critical for in vitro assay development, formulation for in vivo studies, and overall drug discovery and development processes. This guide provides quantitative solubility data for this compound in Dimethyl Sulfoxide (DMSO) and outlines a standard protocol for determining its solubility in other relevant solvents.

Solubility Data

The solubility of this compound has been determined in DMSO, a common solvent for initial in vitro screening and stock solution preparation. The quantitative data is summarized in the table below.

| Solvent | Solubility | Molar Concentration |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2] | 125.00 mM[2] |

| Water | Insoluble / Very Low | Not Applicable |

| Ethanol | Data Not Available | Not Applicable |

Note: While specific quantitative data for ethanol is not available, its use in some in vivo formulations suggests at least partial solubility.

Experimental Protocols for Solubility Determination

While the specific protocol used to determine the solubility of this compound in DMSO is not publicly available, a standardized and widely accepted method for determining the equilibrium solubility of a compound is the Shake-Flask Method . This protocol is recommended for researchers seeking to determine the solubility of this compound in other solvents of interest.

Principle of the Shake-Flask Method

The shake-flask method is considered the "gold standard" for solubility measurements.[3] It involves adding an excess amount of the solid compound to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is determined.

Materials and Equipment

-

This compound (solid powder)

-

Solvent of interest (e.g., DMSO, ethanol, water, buffered solutions)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method for quantification)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Caption: Shake-Flask Solubility Determination Workflow.

Detailed Steps

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a precise volume of the solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Tightly seal the vials and place them in a shaker with a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter (e.g., 0.22 µm).

-

Quantification: Prepare a series of dilutions of the filtered supernatant. Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC with UV detection, against a standard curve of known concentrations.

-

Calculation: Calculate the solubility of this compound in the solvent based on the determined concentration and the dilution factor.

Mechanism of Action: HIV-1 Maturation Inhibition

This compound is a maturation inhibitor that targets the HIV-1 Gag polyprotein.[1] It disrupts the final step of Gag processing, which is crucial for the formation of a mature and infectious viral core.

The following diagram illustrates the signaling pathway and the point of intervention for Fipravirimat.

Caption: Fipravirimat's Inhibition of HIV-1 Maturation.

By binding to the Gag polyprotein, Fipravirimat prevents the final proteolytic cleavage by the viral protease.[1] This inhibition results in the release of immature, non-infectious virions, thereby blocking the progression of the viral infection.

Conclusion

This technical guide provides essential information on the solubility of this compound, a critical parameter for its preclinical and clinical development. The high solubility in DMSO facilitates its use in in vitro studies. The provided experimental protocol for solubility determination offers a standardized approach for further characterization in various solvents. A clear understanding of its solubility and mechanism of action is paramount for the effective design of experiments and the development of formulations for this promising anti-HIV-1 compound.

References

Methodological & Application

Application Notes and Protocols for Fipravirimat Dihydrochloride In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipravirimat (formerly GSK3640254) is an investigational small molecule that belongs to the class of antiretroviral drugs known as HIV-1 maturation inhibitors.[1][2][3] These agents are designed to interfere with the final stages of the viral lifecycle, specifically the proteolytic cleavage of the Gag polyprotein, which is essential for the formation of mature, infectious virions.[3] Although the clinical development of Fipravirimat was discontinued in 2023, its unique mechanism of action provides a valuable tool for HIV research.[2][3]

This document provides detailed protocols for conducting in vitro antiviral assays to determine the efficacy and cytotoxicity of Fipravirimat dihydrochloride.

Mechanism of Action: HIV-1 Maturation Inhibition

Fipravirimat targets the final, rate-limiting step in the processing of the Gag polyprotein.[4] By inhibiting this step, the drug prevents the release of the mature capsid protein (CA) from its precursor (CA-SP1).[4] This disruption of viral maturation results in the production of immature and non-infectious viral particles.[3][4]

References

Fipravirimat Dihydrochloride: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and storage of Fipravirimat dihydrochloride stock solutions. This compound is a potent, late-stage inhibitor of HIV-1 maturation, a critical step in the viral lifecycle.

Compound Profile

Fipravirimat (also known as GSK3640254) is an investigational antiretroviral drug belonging to the class of HIV-1 maturation inhibitors.[1][2] Its development was discontinued in 2023.[2] The dihydrochloride salt is a common form used in research.

| Property | Value |

| Molecular Formula | C₄₃H₆₇FN₂O₄S · 2HCl |

| Molecular Weight | 799.99 g/mol |

| Appearance | White to off-white solid powder[3] |

| Mechanism of Action | Inhibits the final cleavage step of the HIV-1 Gag polyprotein, specifically at the junction between the capsid (CA) and the spacer peptide 1 (SP1). This disruption of viral maturation results in the production of non-infectious virions. |

Solubility and Storage

Proper solubility and storage are critical for maintaining the stability and activity of this compound.

Solubility Data

| Solvent | Solubility |

| Dimethyl sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 125.00 mM)[3] |

Note: It is recommended to use high-purity, anhydrous DMSO for the preparation of stock solutions.

Storage Conditions

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | 3 years | Store in a sealed container, protected from light and moisture.[3] |

| 4°C | 2 years | Store in a sealed container, protected from light and moisture.[3] | |

| Stock Solution (in DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[3][4] |

| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[3][4] |

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Calibrated analytical balance

-

Pipettes

Procedure:

-

Pre-warm the anhydrous DMSO to room temperature.

-

Weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 8.00 mg of the compound.

-

Transfer the weighed powder to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO for every 8.00 mg of powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

-

Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4]

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution must be further diluted in cell culture medium to the desired final concentration.

Important Considerations:

-

The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Prepare fresh working solutions for each experiment.

-

Perform a vehicle control (cell culture medium with the same final concentration of DMSO) in all experiments.

Procedure:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in culture medium.

-

Mix gently by pipetting.

-

Add the working solution to the cell cultures.

Mechanism of Action: Inhibition of HIV-1 Maturation

Fipravirimat targets the late stages of the HIV-1 replication cycle, specifically the process of virion maturation. This process involves the proteolytic cleavage of the Gag polyprotein by the viral protease, leading to a structural rearrangement of the virion core, which is essential for infectivity. Fipravirimat inhibits the final cleavage event at the CA-SP1 junction.

In Vivo Formulation (Example)

For in vivo studies, this compound can be formulated for administration. The following is an example formulation and should be optimized for the specific animal model and route of administration.

Example Formulation (for parenteral administration):

A common vehicle for in vivo studies consists of a mixture of DMSO, PEG300, Tween 80, and saline.

| Component | Percentage |

| DMSO | 10% |

| PEG300 | 40% |

| Tween 80 | 5% |

| Saline (0.9% NaCl) | 45% |

Procedure:

-

Prepare the required concentration of this compound in DMSO as the initial stock.

-

In a sterile tube, add the appropriate volume of the DMSO stock solution.

-

Add PEG300 and mix until the solution is clear.

-

Add Tween 80 and mix until the solution is clear.

-

Add saline and mix thoroughly.

It is crucial to assess the stability and solubility of the final formulation before administration.

Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available data and should be used as a guide. Researchers should always consult the manufacturer's specifications and relevant literature for the most up-to-date information and safety precautions. All laboratory work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for In-vivo Formulation of Fipravirimat Dihydrochloride in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipravirimat (GSK3640254) is an investigational maturation inhibitor that has been studied for the treatment of HIV/AIDS.[1] Although its development was discontinued in 2023, the compound remains of interest for research purposes.[1] These application notes provide detailed protocols for the in vivo formulation of Fipravirimat dihydrochloride for animal studies, based on established solvent and excipient data. The protocols are intended to guide researchers in preparing formulations for oral and parenteral administration in preclinical models.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C43H67FN2O4S | [1] |

| Molar Mass | 727.08 g·mol−1 | [1] |

| Solubility (in vitro) | DMSO: 100 mg/mL (125.00 mM) | [2] |

In Vivo Formulation Protocols

The selection of an appropriate formulation is critical for achieving desired exposure and therapeutic effect in animal models. Below are detailed protocols for preparing various formulations of this compound for injection and oral administration.

Injectable Formulations

For systemic administration via intraperitoneal (IP), intravenous (IV), intramuscular (IM), or subcutaneous (SC) routes, the following formulations can be considered. These formulations aim to solubilize the compound for injection.

Table of Injectable Formulations:

| Formulation ID | Composition (v/v) | Solvents/Excipients |

| INJ-1 | 10:5:85 | DMSO : Tween 80 : Saline |

| INJ-2 | 10:40:5:45 | DMSO : PEG300 : Tween 80 : Saline |

| INJ-3 | 10:90 | DMSO : Corn oil |

| INJ-4 | 10:90 | DMSO : 20% SBE-β-CD in saline |

Protocol for Preparation of Injectable Formulation (Example: INJ-2)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween 80, sterile

-

Saline (0.9% NaCl), sterile

-

Sterile vials and syringes

Procedure:

-

Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

-

Add PEG300: In a sterile vial, add the required volume of the DMSO stock solution. To this, add the specified volume of PEG300 (for INJ-2, this would be 4 times the volume of the DMSO stock). Mix thoroughly until the solution is clear.

-

Add Tween 80: Add the specified volume of Tween 80 (for INJ-2, this would be half the volume of the DMSO stock). Mix until the solution is clear.

-

Add Saline: Add the final volume of sterile saline (for INJ-2, this would be 4.5 times the volume of the DMSO stock). Mix gently but thoroughly to ensure a homogenous solution.

-

Final Concentration: The final concentration of the drug in the formulation should be calculated based on the initial amount of drug and the total volume of all components.

Oral Formulations

For oral administration (gavage), this compound can be formulated as a solution or a suspension.

Table of Oral Formulations:

| Formulation ID | Formulation Type | Vehicle/Excipients |

| ORAL-1 | Solution | PEG400 |

| ORAL-2 | Suspension | 0.2% Carboxymethyl cellulose (CMC) |

| ORAL-3 | Suspension | 0.25% Tween 80 and 0.5% Carboxymethyl cellulose (CMC) |

| ORAL-4 | Admixture | Food powders |

Protocol for Preparation of Oral Suspension (Example: ORAL-3)

Materials:

-

This compound powder

-

Tween 80

-

Carboxymethyl cellulose (CMC)

-

Purified water (e.g., ddH₂O)

-

Mortar and pestle or homogenizer

-

Sterile containers

Procedure:

-

Prepare Vehicle: Prepare a 0.5% CMC solution by slowly adding CMC powder to purified water while stirring continuously until fully dissolved. Prepare a 0.25% Tween 80 solution in a similar manner. Combine to create the final vehicle.

-

Trituration: Weigh the required amount of this compound. In a mortar, add a small amount of the vehicle to the powder and triturate to form a smooth paste. This step is crucial for preventing clumping.

-

Suspension: Gradually add the remaining volume of the vehicle to the paste while continuously mixing or homogenizing until a uniform suspension is achieved.

-

Storage: Store the suspension in a tightly sealed container, protected from light. Shake well before each use to ensure uniform dosing.

Experimental Workflow for In Vivo Evaluation

The following diagram illustrates a general workflow for the in vivo evaluation of a novel antiviral compound like this compound in an animal model.

References

Application Notes and Protocols for High-Throughput Screening of Fipravirimat Dihydrochloride Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipravirimat (GSK2248761) is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA)[1][2]. The HIV-1 capsid is a critical viral component, essential for multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and the assembly and maturation of new virions[3][4]. Its highly conserved nature makes it an attractive target for novel antiretroviral therapies[5]. Fipravirimat and its analogs function by disrupting the normal process of capsid assembly and disassembly, ultimately suppressing viral replication[6]. The development of novel Fipravirimat analogs necessitates robust high-throughput screening (HTS) assays to efficiently identify and characterize compounds with improved potency and pharmacological profiles.

These application notes provide detailed protocols for a panel of HTS assays designed to evaluate the activity of Fipravirimat dihydrochloride analogs against the HIV-1 capsid. The described assays progress from in vitro biochemical screens to cell-based antiviral assays, providing a comprehensive workflow for hit identification and lead optimization.

Key Experimental Assays

A tiered screening approach is recommended, starting with a high-throughput primary screen to identify active compounds, followed by secondary assays to confirm activity, elucidate the mechanism of action, and assess cytotoxicity.

Table 1: Overview of Screening Assays

| Assay Name | Assay Type | Throughput | Key Parameters Measured | Purpose |

| In Vitro HIV-1 CA Assembly Assay | Biochemical | High | Inhibition of CA polymerization (Turbidity) | Primary screening for inhibitors of capsid assembly. |

| Thermal Shift Assay (TSA) | Biophysical | Medium | Change in CA melting temperature (ΔTm) | Secondary screening to confirm direct binding and assess compound-induced stabilization or destabilization of the CA protein. |

| HIV-1 Reporter Gene Assay | Cell-Based | High | Inhibition of viral replication (Luciferase or GFP signal) | Primary or secondary screening to determine antiviral efficacy in a cellular context. |

| Cytotoxicity Assay | Cell-Based | High | Cell viability (e.g., ATP levels) | Performed in parallel with cell-based assays to determine compound toxicity and calculate selectivity index. |

Experimental Protocols

In Vitro HIV-1 Capsid Assembly Assay (Turbidity-Based)

This assay monitors the in vitro assembly of purified recombinant HIV-1 CA protein into capsid-like particles, which can be measured by an increase in turbidity.

Materials:

-

Purified recombinant HIV-1 CA protein

-

High-salt assembly buffer (e.g., 50 mM MES pH 6.0, 1.0 M NaCl)

-

Low-salt buffer (e.g., 50 mM MES pH 6.0, 20 mM NaCl)

-

This compound analogs dissolved in DMSO

-

384-well clear bottom plates

-

Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Prepare a stock solution of purified HIV-1 CA protein at a concentration of 100 µM in low-salt buffer.

-

Dispense test compounds (Fipravirimat analogs) and controls (e.g., known inhibitors like PF-74 and a DMSO vehicle control) into the 384-well plate using an acoustic liquid handler. The final concentration of compounds should be in a suitable range for screening (e.g., 10 µM).

-

Add the CA protein solution to each well to a final concentration of 50 µM.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Initiate the assembly reaction by adding the high-salt assembly buffer to each well.

-

Immediately place the plate in a pre-warmed (37°C) spectrophotometer.

-

Monitor the increase in absorbance at 340 nm every minute for 60 minutes.

-

The rate of CA assembly is determined by the slope of the linear phase of the absorbance curve.

-

Calculate the percent inhibition for each compound relative to the DMSO control.

Data Analysis:

The percentage of inhibition is calculated as follows: % Inhibition = (1 - (Rate of sample / Rate of DMSO control)) * 100

Table 2: Example Data for In Vitro CA Assembly Assay

| Compound | Concentration (µM) | Inhibition (%) |

| Fipravirimat Analog A | 10 | 85 |

| Fipravirimat Analog B | 10 | 23 |

| PF-74 (Control) | 10 | 92 |

| DMSO (Vehicle) | - | 0 |

Thermal Shift Assay (TSA)

TSA is used to assess the direct binding of compounds to the CA protein by measuring changes in its thermal stability.

Materials:

-

Purified recombinant HIV-1 CA protein

-

SYPRO Orange dye

-

HEPES buffer (pH 7.4)

-

This compound analogs dissolved in DMSO

-

96- or 384-well PCR plates

-

Real-time PCR instrument

Protocol:

-

Prepare a master mix containing HIV-1 CA protein (final concentration 2 µM) and SYPRO Orange dye (final concentration 5x) in HEPES buffer.

-

Dispense the test compounds and controls into the PCR plate.

-

Add the master mix to each well.

-

Seal the plate and centrifuge briefly to collect the contents at the bottom.

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.

-

Calculate the change in melting temperature (ΔTm) for each compound relative to the DMSO control.

Data Analysis:

A positive ΔTm indicates that the compound stabilizes the protein, while a negative ΔTm suggests destabilization.

Table 3: Example Data for Thermal Shift Assay

| Compound | Concentration (µM) | Tm (°C) | ΔTm (°C) | Interpretation |

| Fipravirimat Analog C | 10 | 52.5 | +4.5 | Stabilizing |

| Fipravirimat Analog D | 10 | 46.0 | -2.0 | Destabilizing |

| DMSO (Vehicle) | - | 48.0 | 0 | No effect |

HIV-1 Reporter Gene Assay

This cell-based assay quantifies the inhibition of HIV-1 replication by measuring the activity of a reporter gene (e.g., luciferase or GFP) that is expressed upon successful viral infection and integration.

Materials:

-

TZM-bl or MT4-LTR-EGFP-Puro cells

-

HIV-1 laboratory-adapted strains (e.g., NL4-3)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

This compound analogs dissolved in DMSO

-

384-well white, clear-bottom tissue culture plates

-

Luciferase substrate (for TZM-bl cells)

-

Luminometer or fluorescence plate reader

Protocol:

-

Seed TZM-bl or MT4-LTR-EGFP-Puro cells into 384-well plates and incubate overnight.

-

Pre-treat the cells with serial dilutions of the Fipravirimat analogs for 2 hours.

-

Infect the cells with a pre-titered amount of HIV-1.

-

Incubate the plates for 48 hours at 37°C.

-

For TZM-bl cells, lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.

-

For MT4-LTR-EGFP-Puro cells, measure the GFP fluorescence using a fluorescence plate reader.

-

Calculate the half-maximal effective concentration (EC50) from the dose-response curves.

Cytotoxicity Assay

This assay is performed concurrently with the antiviral assay to assess the toxicity of the compounds.

Materials:

-

The same cell line used in the antiviral assay

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

384-well opaque-walled tissue culture plates

Protocol:

-

Seed cells in 384-well plates and treat with the same concentrations of Fipravirimat analogs as in the antiviral assay.

-

Incubate for 48 hours at 37°C.

-

Add the CellTiter-Glo® reagent to each well.

-

Incubate for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the half-maximal cytotoxic concentration (CC50) from the dose-response curves.

Data Analysis for Cell-Based Assays:

The Selectivity Index (SI) is calculated to assess the therapeutic window of the compounds: SI = CC50 / EC50

Table 4: Example Data for Cell-Based Assays

| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| Fipravirimat Analog E | 5 | >50 | >10000 |

| Fipravirimat Analog F | 150 | 25 | 167 |

| Positive Control | 2 | >100 | >50000 |

Visualizations

References

- 1. Fipravirimat - ViiV Healthcare - AdisInsight [adisinsight.springer.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Targeting the HIV-1 and HBV Capsids, an EnCore - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fipravirimat Dihydrochloride in HIV-1 Drug Combination Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fipravirimat dihydrochloride (GSK3640254) in HIV-1 drug combination studies. Fipravirimat is a next-generation HIV-1 maturation inhibitor that offers a novel mechanism of action, making it a prime candidate for inclusion in combination antiretroviral therapies.[1] This document outlines its mechanism of action, provides detailed protocols for in vitro synergy testing, and offers a framework for data presentation and analysis.

Introduction to this compound

Fipravirimat is an investigational antiretroviral drug that targets the final stages of the HIV-1 life cycle.[1] It specifically inhibits the cleavage of the capsid-spacer protein 1 (SP1) from the Gag polyprotein, a critical step in the maturation of infectious virions.[1][2] This disruption of Gag processing results in the production of immature, non-infectious virus particles. Fipravirimat has demonstrated potent antiviral activity across various HIV-1 subtypes and has been evaluated in clinical trials in combination with other antiretroviral agents, such as the integrase inhibitor dolutegravir and the nucleoside reverse transcriptase inhibitors tenofovir alafenamide/emtricitabine (TAF/FTC).[2][3][4][5]

Mechanism of Action: Inhibition of HIV-1 Maturation

Fipravirimat's unique mechanism of action targets the Gag polyprotein processing cascade. During the late phase of the HIV-1 replication cycle, the viral protease cleaves the Gag and Gag-Pol polyproteins into functional structural proteins and enzymes. Fipravirimat specifically interferes with the final cleavage event between the capsid (CA) and spacer peptide 1 (SP1), which is essential for the morphological rearrangement and maturation of the viral core. By preventing this cleavage, Fipravirimat leads to the assembly of defective virions with impaired infectivity.

Signaling Pathway of HIV-1 Gag Polyprotein Processing and Fipravirimat's Point of Intervention

Caption: HIV-1 Gag processing and Fipravirimat's inhibitory action.

Data Presentation: Summarizing In Vitro Combination Studies

Clear and structured presentation of quantitative data is crucial for evaluating the outcomes of drug combination studies. The following tables provide a template for summarizing the antiviral activity and synergy of Fipravirimat in combination with other antiretroviral agents. Researchers should populate these tables with their own experimental data.

Table 1: Antiviral Activity of Fipravirimat and Combination Agents Alone

| Compound | Virus Strain | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Fipravirimat | |||||

| Drug A | |||||

| Drug B | |||||

| ... |

Table 2: In Vitro Synergy of Fipravirimat in Two-Drug Combinations

| Combination (Fipravirimat +) | Virus Strain | Cell Line | EC50 Fipravirimat (nM) in Combo | EC50 Drug X (nM) in Combo | Combination Index (CI) at EC50 | Synergy Interpretation* |

| Drug A | ||||||

| Drug B | ||||||

| ... |

*Synergy Interpretation based on Chou-Talalay Method: <0.9 = Synergistic; 0.9-1.1 = Additive; >1.1 = Antagonistic

Experimental Protocols

The following are detailed protocols for conducting in vitro studies to evaluate the efficacy and synergy of Fipravirimat in combination with other anti-HIV-1 agents.

Cell Lines and Virus Strains

-

Cell Lines: TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 promoter) or peripheral blood mononuclear cells (PBMCs) are commonly used.

-

Virus Strains: Laboratory-adapted HIV-1 strains (e.g., NL4-3, IIIB) or clinical isolates can be used.

Cytotoxicity Assay

This protocol determines the concentration of the drugs that are toxic to the host cells.

Caption: Workflow for determining the cytotoxicity of antiviral compounds.

Methodology:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of Fipravirimat and the combination drug(s) in cell culture medium.

-

Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).

-

Calculate the 50% cytotoxic concentration (CC50) by non-linear regression analysis of the dose-response curves.

In Vitro Antiviral (Checkerboard) Assay for Synergy Analysis

This protocol is used to assess the antiviral activity of drug combinations and to determine if the interaction is synergistic, additive, or antagonistic.

Caption: Experimental workflow for the in vitro synergy assay.

Methodology:

-

Seed TZM-bl cells in a 96-well plate as described in the cytotoxicity assay.

-

Prepare serial dilutions of Fipravirimat (e.g., 2-fold dilutions vertically) and the combination drug (e.g., 2-fold dilutions horizontally) in a separate 96-well plate.

-

Transfer the drug combinations to the cell plate. Include wells with each drug alone and untreated, infected controls.

-

Add a predetermined amount of HIV-1 to each well.

-

Incubate the plate for 48 hours at 37°C.

-

Measure the extent of viral infection by quantifying luciferase activity or p24 antigen levels in the supernatant.

-

Calculate the percentage of inhibition for each drug concentration and combination compared to the virus control.

Calculation of the Combination Index (CI)

The Combination Index (CI) is a quantitative measure of the degree of drug interaction. The Chou-Talalay method is a widely accepted method for calculating CI values.

Formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

-

(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).

-

(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that achieve the same effect.

Software such as CompuSyn can be used to calculate CI values from the checkerboard assay data.

In Vitro Resistance Studies

To assess the potential for the development of resistance to Fipravirimat in combination with other antiretrovirals, in vitro resistance selection studies can be performed.

Methodology:

-

Culture HIV-1 in the presence of sub-optimal concentrations of Fipravirimat alone and in combination with another antiretroviral.

-

Serially passage the virus, gradually increasing the drug concentrations as viral replication recovers.

-

Monitor for the emergence of resistant viruses by sequencing the Gag gene (for Fipravirimat resistance) and the relevant target gene for the combination drug. The A364V mutation in Gag has been identified as a key resistance mutation for Fipravirimat.[1]

-

Characterize the phenotype of the selected resistant viruses by determining their susceptibility to Fipravirimat and the combination drug.

Conclusion

This compound represents a promising new agent for HIV-1 therapy with its novel mechanism of action. These application notes and protocols provide a framework for the systematic in vitro evaluation of Fipravirimat in combination with other antiretroviral drugs. Rigorous assessment of synergy and resistance will be critical in defining its role in future HIV-1 treatment regimens.

References

- 1. Fipravirimat | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. Phase IIa Proof-of-Concept Evaluation of the Antiviral Efficacy, Safety, Tolerability, and Pharmacokinetics of the Next-Generation Maturation Inhibitor GSK3640254 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase I Evaluation of the Pharmacokinetics and Tolerability of the HIV-1 Maturation Inhibitor GSK3640254 and Tenofovir Alafenamide/Emtricitabine in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Phase I Evaluation of the Pharmacokinetics and Tolerability of the HIV-1 Maturation Inhibitor GSK3640254 and Tenofovir Alafenamide/Emtricitabine in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fipravirimat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Application Notes and Protocols for Fipravirimat Dihydrochloride Resistance Studies

References

- 1. GSK3640254 (GSK254, Fipravirimat) | HIV-1 maturation inhibitor | Probechem Biochemicals [probechem.com]

- 2. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Resistance and Response in Phase 2a Study of HIV Maturation Inhibitor [natap.org]

- 6. Fipravirimat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. Protocol for Nearly Full-Length Sequencing of HIV-1 RNA from Plasma - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Fipravirimat Dihydrochloride Resistance In Vitro

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Fipravirimat dihydrochloride resistance in vitro.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro experiments with this compound.

| Issue | Potential Cause | Recommended Solution |

| High inter-assay variability in IC50 values | Inconsistent virus stock titer. Variability in cell seeding density. Pipetting errors. Contamination of cell cultures. | Ensure consistent virus titration for each experiment. Standardize cell seeding protocols and perform cell counts for each assay. Use calibrated pipettes and proper pipetting techniques. Regularly test cell cultures for mycoplasma contamination. |

| No observable antiviral effect of Fipravirimat | Incorrect drug concentration. Degraded Fipravirimat stock solution. Use of a naturally resistant HIV-1 strain. Issues with the assay readout system. | Verify the dilution calculations and prepare fresh drug dilutions. Store Fipravirimat stock solutions at the recommended temperature and protect from light. Prepare fresh stocks regularly. Confirm the susceptibility of the HIV-1 strain to Fipravirimat or a related maturation inhibitor. Include positive and negative controls to validate the assay performance. |

| Emergence of resistance is too rapid | High initial drug concentration applying strong selective pressure. High viral inoculum. | Start the in vitro resistance selection with a lower, sub-optimal concentration of Fipravirimat (e.g., at or below the IC50).[1] Use a lower multiplicity of infection (MOI) to reduce the initial genetic diversity of the virus. |